molecular formula C22H20N4O4S2 B2482004 N-(benzo[d][1,3]dioxol-5-yl)-2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1242895-64-2

N-(benzo[d][1,3]dioxol-5-yl)-2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2482004
CAS RN: 1242895-64-2
M. Wt: 468.55
InChI Key: NKBDLLKEIMIZLS-UHFFFAOYSA-N
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Description

The compound of interest belongs to a class of chemicals that possess a combination of pyrimidine, thieno, and dioxolyl functional groups. These chemical features are often found in molecules with significant biological activities, including antitumor, antibacterial, and enzyme inhibition properties. The synthesis and study of such compounds are driven by the potential for discovering new therapeutic agents.

Synthesis Analysis

The synthesis of compounds similar to the requested molecule typically involves multi-step reactions, starting from readily available substrates. For instance, the synthesis of related pyrrolo[2,3-d]pyrimidine derivatives involves classical antifolate syntheses, where compounds are obtained through concise sequences from pyrimidine precursors (Gangjee et al., 2005). These methods might involve nucleophilic substitutions, cyclization steps, and condensation reactions, which are common in constructing complex heterocyclic systems.

Molecular Structure Analysis

Molecular structure analysis of related compounds shows that the arrangement of atoms and functional groups significantly influences the chemical and biological properties. Crystal structure analysis of diaminopyrimidin-2-yl thioacetamides, for example, reveals a folded conformation about the methylene C atom, indicating intramolecular hydrogen bonding stabilizing the structure (Subasri et al., 2016).

Chemical Reactions and Properties

The reactivity of such compounds often involves the functional groups attached to the core heterocyclic framework. For example, the thieno[2,3-d]pyrimidin-4-ones undergo condensation with aromatic aldehydes, demonstrating the chemical versatility and reactivity of the thieno[2,3-d]pyrimidine scaffold (Elmuradov et al., 2011).

Scientific Research Applications

Heterocycles by Cascade Reactions

Thioueido-acetamides serve as versatile precursors for synthesizing various heterocyclic compounds through one-pot cascade reactions. These reactions are notable for their excellent atom economy, producing compounds like 2-iminothiazoles, thioparabanic acids, functionalized thiohydantoins, and imidazo[1,2-c]pyrimidines. These synthesized heterocycles have potential applications in pharmaceuticals and materials science due to their structural diversity and functional properties (J. Schmeyers & G. Kaupp, 2002).

Synthesis of Dual Inhibitors

Research has led to the design and synthesis of novel compounds as dual inhibitors of key enzymes such as dihydrofolate reductase and thymidylate synthase, showing significant antitumor activity. These compounds, derived from pyrrolo[2,3-d]pyrimidine structures, highlight the scaffold's potential for developing potent antitumor agents with dual inhibitory action against crucial enzymes involved in nucleotide biosynthesis (A. Gangjee et al., 2005).

Synthesis of Fused Isolated Azoles

The synthesis of new compounds derived from thieno[d]pyrimidines demonstrates the versatility of this scaffold in creating isolated and fused heterocyclic structures. These compounds have been synthesized with high yields and characterized, indicating the potential for diverse applications in medicinal chemistry and drug design due to their unique structural features (I. H. El Azab & Nadia Ali Ahmed Elkanzi, 2014).

Crystal Structures of Diaminopyrimidin-2-yl Derivatives

The crystallographic study of (diaminopyrimidin-2-yl)thioacetamide derivatives provides detailed insights into the molecular conformation and intermolecular interactions of these compounds. Such structural analyses are crucial for understanding the bioactive conformation of potential pharmacophores and designing drugs with improved efficacy (S. Subasri et al., 2016).

Synthesis and Antimicrobial Activity of Thienopyrimidine Derivatives

The development of new thienopyrimidine derivatives with significant antimicrobial activity against various bacterial and fungal strains highlights the potential of these compounds in addressing the need for new antibiotics. The synthesis and characterization of these compounds, followed by their successful antimicrobial screening, underscore the importance of thienopyrimidine scaffolds in the discovery of new antimicrobial agents (Nagaraju Kerru et al., 2019).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S2/c1-2-3-9-26-21(28)19-18(14-5-4-8-23-20(14)32-19)25-22(26)31-11-17(27)24-13-6-7-15-16(10-13)30-12-29-15/h4-8,10H,2-3,9,11-12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBDLLKEIMIZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C3=C(S2)N=CC=C3)N=C1SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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